REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO.O>[NH2:1][C:2]1[C:3]([CH3:12])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1C(=NC=C(C(=O)OC)C1)C
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CO.O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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the methanol was removed under reduced pressure
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Type
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CONCENTRATION
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Details
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The resulting mixture was then concentrated under reduced pressure
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Name
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|
Type
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product
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Smiles
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NC=1C(=NC=C(C(=O)O)C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |